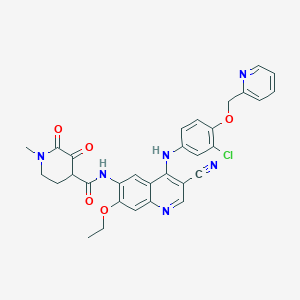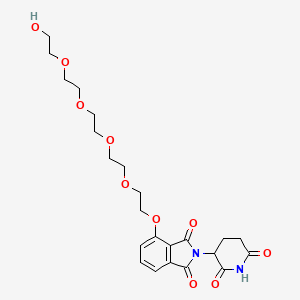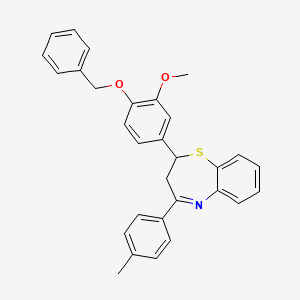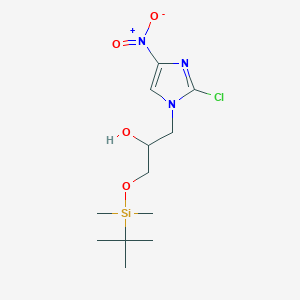
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is a complex organic compound that features a tert-butyldimethylsilyl (TBS) protecting group, a chloronitroimidazole moiety, and a propanol backbone. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol typically involves multiple steps, including nucleophilic substitution, hydrolysis, and silicon etherification reactions. One reported method involves the reaction of 2-chloro-4-nitroimidazole with (S)-epichlorohydrin, followed by hydrolysis and subsequent protection of the hydroxyl group with tert-butyldimethylsilyl chloride .
Industrial Production Methods
For industrial production, the synthesis route is optimized to ensure scalability, cost-effectiveness, and environmental friendliness. The process involves using cheap and readily available raw materials, mild reaction conditions, and a one-pot procedure to minimize labor and waste .
Análisis De Reacciones Químicas
Types of Reactions
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Nucleophilic substitution: The chloronitroimidazole moiety can participate in nucleophilic substitution reactions.
Hydrolysis: The TBS protecting group can be removed under acidic or basic conditions.
Oxidation and Reduction: The nitro group can be reduced to an amine, and the hydroxyl group can be oxidized to a carbonyl compound.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium carbonate in polar aprotic solvents.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Major Products Formed
Nucleophilic substitution: Formation of azido or other substituted imidazole derivatives.
Hydrolysis: Formation of the free hydroxyl compound.
Reduction: Formation of amine derivatives from the nitro group.
Aplicaciones Científicas De Investigación
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Utilized in the development of pharmaceuticals, particularly those targeting infectious diseases.
Industry: Applied in the production of agrochemicals and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic activation. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the disease process.
Comparación Con Compuestos Similares
Similar Compounds
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-1H-imidazol-1-yl)propan-2-ol: Lacks the nitro group, which can affect its reactivity and biological activity.
1-((tert-Butyldimethylsilyl)oxy)-3-(2-nitro-1H-imidazol-1-yl)propan-2-ol: Lacks the chloro group, which can influence its chemical properties and applications.
Uniqueness
1-((tert-Butyldimethylsilyl)oxy)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)propan-2-ol is unique due to the presence of both chloro and nitro groups on the imidazole ring, which provides distinct reactivity and potential for diverse applications in synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C12H22ClN3O4Si |
|---|---|
Peso molecular |
335.86 g/mol |
Nombre IUPAC |
1-[tert-butyl(dimethyl)silyl]oxy-3-(2-chloro-4-nitroimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C12H22ClN3O4Si/c1-12(2,3)21(4,5)20-8-9(17)6-15-7-10(16(18)19)14-11(15)13/h7,9,17H,6,8H2,1-5H3 |
Clave InChI |
OBBGZXFKKHAEKW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C)OCC(CN1C=C(N=C1Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


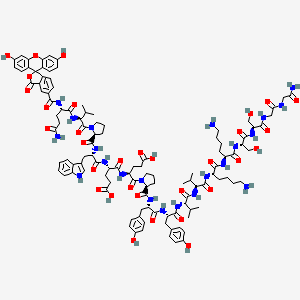
![Methyl 4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate](/img/structure/B14761941.png)
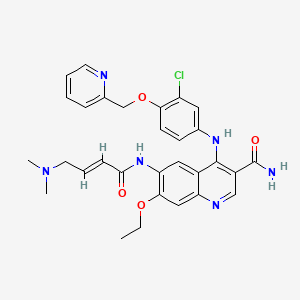
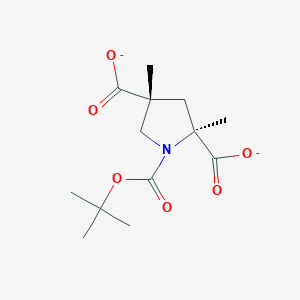
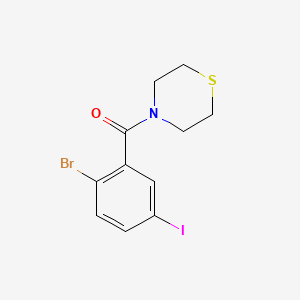
![(3R,3aR,5aR,5bR,7aS,8S,9S,11aS,11bS,13aS,13bR)-11b-(hydroxymethyl)-3a,5a,7a,8,13a-pentamethyl-3-propan-2-yl-2,3,4,5,5b,6,7,9,10,11,11a,12,13,13b-tetradecahydro-1H-cyclopenta[a]chrysene-8,9-diol](/img/structure/B14761967.png)
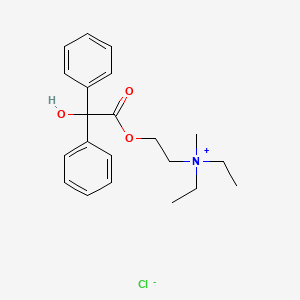
![N-ethyl-N-[(7-methyl-5-nitro-1H-indol-3-yl)methyl]ethanamine](/img/structure/B14761994.png)
